![molecular formula C23H19N3O3 B2415494 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 865286-39-1](/img/structure/B2415494.png)
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a complex organic molecule that contains several functional groups. It has an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecule also contains a methoxyphenyl group and a diphenylacetamide group.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions, while the acetamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Aplicaciones Científicas De Investigación
Computational and Pharmacological Potentials
A study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole derivatives, including their applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed moderate inhibitory effects in all assays, with specific derivatives displaying high affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).
Antimicrobial and Cytotoxicity Studies
Another study synthesized novel oxadiazole derivatives and evaluated them for their antimicrobial activity against various pathogens and cytotoxic effects on NIH/3T3 cells. The findings showed that all compounds, except for one, exhibited significant antibacterial activity against Pseudomonas aeruginosa, with derivatives bearing 4-methoxyphenoxymethyl moiety on the oxadiazole ring showing the highest inhibitory activity against Candida albicans (Kaplancıklı et al., 2012).
Design and Synthesis for Chemotherapeutic Applications
Research on the design and synthesis of new 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives aimed at discovering promising chemotherapeutic agents revealed compounds with significant antimicrobial activity and antiproliferative activity against human tumor cell lines. One compound, in particular, exhibited the highest inhibitory activity against A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).
Antioxidant Activity
A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity, indicating that these compounds possess different mechanisms of action towards various free radicals tested. One compound was identified as the best radical scavenger, demonstrating the potential of 2,5-disubstituted-1,3,4-oxadiazole for antioxidant activity (Mallesha et al., 2014).
Inhibition of Tyrosinase and Melanin Level
A study on the synthesis, in-vitro, and in-silico evaluation of 1,3,4-Oxadiazoles for their potential to inhibit tyrosinase and reduce melanin levels revealed compounds with significant potent inhibition activity. This research highlights the application of oxadiazole derivatives in addressing hyperpigmentation disorders by modulating tyrosinase enzyme activity (Vanjare et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds such as 1,3,4-oxadiazole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown inhibitory activity against EGFR, Src, and IL-6 .
Mode of Action
It’s suggested that similar 1,3,4-oxadiazole derivatives work by interacting with their targets and causing changes that lead to their biological effects . For instance, some compounds were found to be effective in inhibiting EGFR, Src, and IL-6 .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cancer cell lines .
Action Environment
The action of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and more .
Propiedades
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-19-14-8-13-18(15-19)22-25-26-23(29-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYWBKACGVSMPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
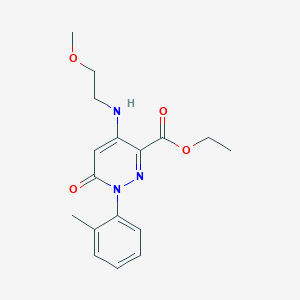
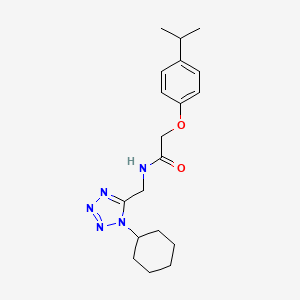
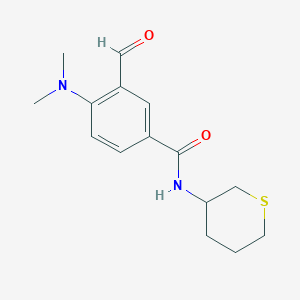
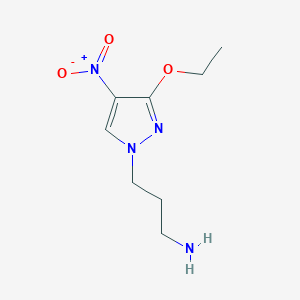
![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)


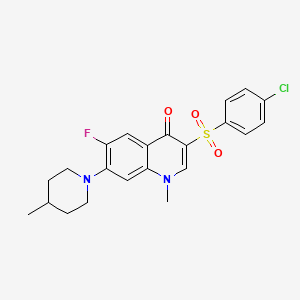
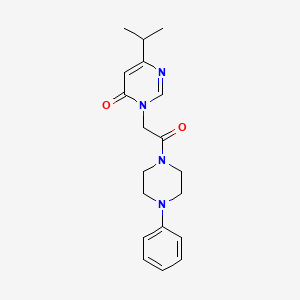
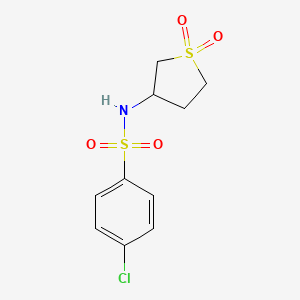

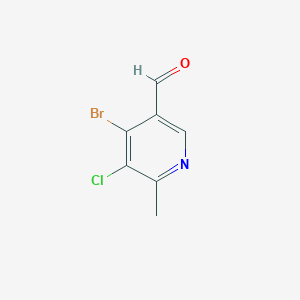
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2415433.png)
![2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2415434.png)
